molecular formula C21H28ClNO3 B1204646 Benapryzine hydrochloride CAS No. 3202-55-9

Benapryzine hydrochloride

Cat. No. B1204646
CAS RN: 3202-55-9
M. Wt: 377.9 g/mol
InChI Key: FHKKIWLAMPGDPZ-UHFFFAOYSA-N
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Description

Benapryzine hydrochloride is an antiparkinsonian drug and a muscarinic acetylcholine receptor antagonist . It is also known as a-Hydroxy-a-phenylbenzeneacetic acid 2-(ethylpropylamino)ethyl ester .

Scientific Research Applications

Dopamine Uptake Inhibition

Benapryzine hydrochloride, recognized as a new antiparkinson agent, has demonstrated its ability to inhibit the uptake of dopamine into the rat corpus striatum in vitro. This effect is particularly notable as it is non-competitive in both the striatum and hypothalamus. This property distinguishes it from other compounds like benzhexol, which is a competitive inhibitor of noradrenaline uptake in the hypothalamus (Palfreyman, Palfreyman, & Clark, 1974).

Central Nervous System Actions

In mice, benapryzine has shown more potency in preventing oxotremorine-induced tremor and hypothermia than in preventing anti-nociception or peripheral parasympathomimetic effects. Its weak effectiveness in preventing oxotremorine-induced rage in cats suggests that its high potency against tremor and hypothermia may not be due to a particular affinity for the central nervous system (Leslie & Conway, 1970).

Effect on Cortical Neurons

The effects of benapryzine have been compared with other anti-Parkinson drugs on cortical neurons. Using the microiontophoretic technique, it was found that benapryzine reduced the excitatory responses evoked by acetylcholine and l-glutamate. This reduction is likely related to the local anaesthetic properties of benapryzine, suggesting a potential mechanism of action in Parkinson's disease treatment (Clarke & Davies, 1973).

Pharmacological Studies

In pharmacological studies, benapryzine demonstrated anticonvulsant properties, antagonized extrapyramidal symptoms induced by perphenazine in rats, and was found effective in reducing symptoms of Parkinson's disease in patients without overt anticholinergic effects or hallucinogenic actions. It also abolished excess tremor and reduced rigidity and akinesia in Parkinsonian subjects induced by physostigmine (Brown et al., 1973).

Clinical Trials

In a clinical trial, benapryzine was compared with trihexyphenidyl in parkinsonian patients. The improvement in symptoms was significant with both drugs, but benapryzine had fewer common side effects of trihexyphenidyl, suggesting its potential as a therapeutic option in Parkinson's disease (Lamid & Jenkins, 1975).

properties

IUPAC Name

2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKKIWLAMPGDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185850
Record name Benapryzine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benapryzine hydrochloride

CAS RN

3202-55-9
Record name Benapryzine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003202559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benapryzine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAPRYZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNV63FWR8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DJ Jeffery, DM Brown, PF Langley - Xenobiotica, 1971 - Taylor & Francis
… Some of the experiments to determine the route of elimination from the body were performed using [14C]Benapryzine hydrochloride labelled on both the carbonyl carbon and on the uC …
Number of citations: 4 www.tandfonline.com
G Clarke, DW Straughan - Neuropharmacology, 1977 - Elsevier
The ability of various substances to antagonize the excitatory responses of cat cortical neurones to acetylcholine and L-glutamate, applied iontophoretically, was determined. …
Number of citations: 19 www.sciencedirect.com
AP AGENT - 1999 - Springer
BAX 1526 45 Page 1 B 306 - f1ufenamic acid. B 577 - etofenamate. B 1420 - propanidid. B3592 - [Thi5,8,DPhe'l-bradykinin. B3880 - [Thi5,B,DPhe'l-bradykinin. B3926 - [Thi5,B,DPhe'l-…
Number of citations: 0 link.springer.com
SJ Tha - 1973 - search.proquest.com
The central pharmacology of amantadine hydrochloride has been investigated and compared with a number of other drugs of potential value. in the treatment of parkinsonism. The …
Number of citations: 0 search.proquest.com
G Clarke, J Davies - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… The following drugs were used in aqueous solution in the micropipettes: acetylcholine chloride 500 mM, L-glutamate 200 mm (adjusted to pH8 with NaOH), benapryzine hydrochloride (…
Number of citations: 13 www.ncbi.nlm.nih.gov
IH Harrison, IH Harrison - The Law on Medicines: Volume 3 Distribution …, 1986 - Springer
These regulations may be cited as the Medicines (Restriction on the Administration of Veterinary Medicinal Products) Regulations 1983 and shall come into operation on 21st …
Number of citations: 0 link.springer.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov

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